molecular formula C19H21NO2 B5702041 N-(3-benzoylphenyl)-2-ethylbutanamide

N-(3-benzoylphenyl)-2-ethylbutanamide

Cat. No.: B5702041
M. Wt: 295.4 g/mol
InChI Key: JBJLGBTXTXQJJW-UHFFFAOYSA-N
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Description

N-(3-Benzoylphenyl)-2-ethylbutanamide is an amide derivative characterized by a benzoyl-substituted phenyl group at the meta position and a branched ethylbutanamide chain. The benzoylphenyl moiety is a recurring feature in bioactive molecules, often linked to anti-inflammatory, lipid-lowering, or antiproliferative activities . The ethylbutanamide chain may influence solubility, metabolic stability, and binding interactions compared to shorter or linear alkyl amides.

Properties

IUPAC Name

N-(3-benzoylphenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-3-14(4-2)19(22)20-17-12-8-11-16(13-17)18(21)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJLGBTXTXQJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoylphenyl)-2-ethylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminobenzophenone and 2-ethylbutanoic acid.

    Amidation Reaction: The 3-aminobenzophenone is reacted with 2-ethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to carry out the amidation reaction under controlled temperature and pressure conditions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification and Quality Control: Implementing advanced purification methods and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoylphenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoyl or phenyl rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

N-(3-benzoylphenyl)-2-ethylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as those involved in inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

N-(Benzoylphenyl) Carboxamide Derivatives

  • N-(3-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 2 in ) :
    • Structure : Features a 5-fluoroindole-2-carboxamide group instead of ethylbutanamide.
    • Activity : Demonstrated significant triglyceride reduction (15 mg/kg dose) in hyperlipidemic rats, with increased HDL-cholesterol levels .
    • SAR Insight : Meta-substitution (3-benzoylphenyl) enhanced lipid-lowering efficacy compared to ortho- or para-substituted analogues.

Ketoprofen Amide Derivatives ()

  • 2-(3-Benzoylphenyl)-propionamide derivatives :
    • Structure : Derived from ketoprofen (a carboxylic acid NSAID) by replacing the -COOH group with an amide.
    • Activity : Retained anti-inflammatory effects with reduced gastrointestinal ulcerogenicity compared to ketoprofen .
    • Synthesis : Amide coupling via reaction of ketoprofen chloride with amines.

Piketoprofen ()

  • Structure : 2-(3-Benzoylphenyl)-N-(4-methyl-2-pyridinyl)propanamide.
    • Key Feature : A pyridinyl group replaces the ethylbutanamide chain.
    • Activity : Marketed as a topical anti-inflammatory agent, highlighting the benzoylphenyl group’s role in target engagement .

Pharmacological and Functional Comparisons

Lipid-Lowering Activity

  • N-(3-Benzoylphenyl)-2-ethylbutanamide vs. In , indole-carboxamides reduced triglycerides by 40–50% at 15 mg/kg; structural modifications in the target compound could modulate potency .

Anti-Inflammatory Potential

  • Comparison with Ketoprofen Amides :
    • Amidation of ketoprofen’s carboxyl group reduced ulcerogenicity while preserving activity . This compound’s amide group may similarly mitigate gastrointestinal toxicity compared to acidic NSAIDs.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • HRMS and NMR :
    • Similar amides in (e.g., N-(3-oxocyclohexyl)-2-ethylbutanamide) showed HRMS accuracy within 0.001–0.006 Da and distinct $ ^1H $-NMR shifts for ethyl and benzoyl groups .
    • Expected $ ^1H $-NMR signals for this compound: δ 7.5–8.0 ppm (aromatic protons), δ 2.2–2.6 ppm (ethyl and butanamide methylenes).

Solubility and Stability

  • Impact of Substituents :
    • The benzoyl group may reduce aqueous solubility compared to hydroxyl or methoxy analogues (e.g., ’s 4-hydroxybenzamide derivative) .
    • Ethyl branching in the butanamide chain could improve metabolic stability over straight-chain analogues.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Structure Highlights Key Activity Reference
This compound Benzoylphenyl + ethylbutanamide Hypothesized lipid-lowering/anti-inflammatory
N-(3-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Benzoylphenyl + indole-carboxamide Triglyceride reduction (~50%)
Ketoprofen Amide () Benzoylphenyl + propionamide Anti-inflammatory, low ulcerogenicity
Piketoprofen Benzoylphenyl + pyridinyl-propanamide Topical anti-inflammatory

Table 2: Spectroscopic Data for Analogous Amides

Compound (Source) HRMS Accuracy (Da) $ ^1H $-NMR Key Shifts (δ, ppm) Optical Activity ([α]D)
N-(3-Oxocyclohexyl)-2-ethylbutanamide () 0.0006 1.2–1.6 (ethyl), 2.3 (amide CH2) -5.17 (CHCl3)
(S)-N-(2-(3-Benzoylphenyl)propyl)-4-hydroxybenzamide () 0.0012 7.5–7.9 (aromatic), 6.8 (phenolic H)

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